1,3,3'-Tribromophlorizin
Description
1,3,3'-Tribromophlorizin is a brominated derivative of phlorizin, a naturally occurring dihydrochalcone glycoside. Bromination typically enhances lipophilicity and alters electronic properties, which can influence bioavailability, reactivity, and biological activity compared to non-halogenated analogs . However, the evidence lacks direct studies on this compound, necessitating comparisons with structurally or functionally related halogenated compounds.
Properties
CAS No. |
86158-07-8 |
|---|---|
Molecular Formula |
C21H21Br3O10 |
Molecular Weight |
673.1 g/mol |
IUPAC Name |
3-(3-bromo-4-hydroxyphenyl)-1-[3,5-dibromo-2,4-dihydroxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]propan-1-one |
InChI |
InChI=1S/C21H21Br3O10/c22-8-5-7(1-3-9(8)26)2-4-10(27)12-16(29)13(23)17(30)14(24)20(12)34-21-19(32)18(31)15(28)11(6-25)33-21/h1,3,5,11,15,18-19,21,25-26,28-32H,2,4,6H2/t11-,15-,18+,19-,21+/m1/s1 |
InChI Key |
OJNFYFAITKSYKH-KWFTXZDRSA-N |
SMILES |
C1=CC(=C(C=C1CCC(=O)C2=C(C(=C(C(=C2OC3C(C(C(C(O3)CO)O)O)O)Br)O)Br)O)Br)O |
Isomeric SMILES |
C1=CC(=C(C=C1CCC(=O)C2=C(C(=C(C(=C2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)Br)O)Br)O)Br)O |
Canonical SMILES |
C1=CC(=C(C=C1CCC(=O)C2=C(C(=C(C(=C2OC3C(C(C(C(O3)CO)O)O)O)Br)O)Br)O)Br)O |
Synonyms |
1,3,3'-tribromophlorhizin 1,3,3'-tribromophlorizin |
Origin of Product |
United States |
Comparison with Similar Compounds
Halogenated Aromatic Compounds
Halogenation is a common strategy to modify chemical properties. The evidence highlights several halogenated compounds:
- Chlorpromazine (): A phenothiazine derivative with a chlorine substituent. Chlorine’s electronegativity increases metabolic stability compared to non-halogenated analogs, a trend that may extend to brominated compounds like 1,3,3'-Tribromophlorizin .
- Trifluoromethyl-substituted benzamides (): Compounds like 3-Trifluoromethylbenzamidinehydrochloride exhibit enhanced solubility and steric effects due to the trifluoromethyl group. Bromine, being bulkier and less electronegative, may reduce solubility but improve binding affinity in hydrophobic environments .
Table 1: Halogen Effects on Key Properties
Substitution Patterns
The "1,3,3'" substitution pattern in this compound suggests steric and electronic effects distinct from other halogenated compounds:
- Phosphoric acid 1,3,3-trimethyl- (): Methyl groups at 1,3,3 positions enhance steric hindrance. Bromine, being larger, would further impede rotational freedom and intermolecular interactions .
- 5-isocyanato-1-(isocyanatomethyl)-1,3,3-trimethylcyclohexane (): The 1,3,3-trimethyl configuration in this polymer precursor emphasizes the role of substituent positioning in directing reactivity—a principle applicable to brominated systems .
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